trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Eplerenone itself is known for its ability to block the effects of aldosterone, a hormone that increases sodium retention and potassium excretion, leading to increased blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:
Cyclization: Cyclization reagents like phosphorus oxychloride are used to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, times, and the concentration of reagents. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like manganese dioxide.
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving the replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, chromic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound, characterized by its deuterated structure .
Scientific Research Applications
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate has several scientific research applications:
Mechanism of Action
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents aldosterone from exerting its effects on sodium retention and potassium excretion, leading to a reduction in blood pressure . The molecular targets involved include the mineralocorticoid receptor and components of the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist but with a broader receptor binding profile, leading to more side effects.
Canrenone: A metabolite of spironolactone with similar effects but less potency.
Amiloride and Triamterene: Epithelial sodium channel blockers with similar aldosterone antagonistic effects.
Uniqueness of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
This compound is unique due to its selective binding to the mineralocorticoid receptor, resulting in fewer side effects compared to spironolactone. The deuterated form also offers enhanced stability and a potentially improved metabolic profile, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C₂₄H₂₇D₃O₆ |
---|---|
Molecular Weight |
417.51 |
Synonyms |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.